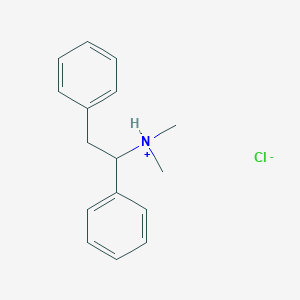
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, commonly known as trifluoroacetic anhydride (TFAA), is a colorless and volatile liquid that is widely used in organic synthesis as an acylating agent. TFAA is a highly reactive and efficient reagent that can acylate a wide range of compounds, including alcohols, amines, and carboxylic acids.
Mechanism of Action
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester reacts with a variety of functional groups, including alcohols, amines, and carboxylic acids, to form acyl derivatives. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the nucleophile to form the acyl derivative. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Biochemical and Physiological Effects:
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly reactive and volatile compound that can cause irritation to the eyes, skin, and respiratory tract. It is also a potent lachrymator, which means it can cause tearing of the eyes. Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is not known to have any significant physiological effects in humans or animals.
Advantages and Limitations for Lab Experiments
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly reactive and efficient reagent that can acylate a wide range of compounds. It is also relatively inexpensive and readily available. However, Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly volatile and reactive compound that requires careful handling and storage. It is also highly toxic and can cause irritation to the eyes, skin, and respiratory tract.
Future Directions
There are several areas of future research that could be explored with Acetic acid, trifluoro-, 2,6-dimethylphenyl ester. One area of interest is the development of new synthetic methodologies using Acetic acid, trifluoro-, 2,6-dimethylphenyl ester as a key reagent. Another area of interest is the development of new applications for Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, such as in the synthesis of new materials or in the modification of biomolecules. Finally, there is a need for further research into the toxicity and environmental impact of Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, as well as the development of safer and more environmentally friendly alternatives.
Synthesis Methods
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester can be synthesized by reacting trifluoroacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, trifluoroacetyl acetate, which then reacts with trifluoroacetic acid to yield Acetic acid, trifluoro-, 2,6-dimethylphenyl ester. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Scientific Research Applications
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is widely used in organic synthesis as an acylating agent due to its high reactivity and selectivity. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is also used in the synthesis of peptides and proteins, where it is used to protect amino groups during peptide synthesis. In addition, Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of various compounds.
properties
CAS RN |
1842-06-4 |
|---|---|
Product Name |
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester |
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-6-4-3-5-7(2)8(6)15-9(14)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
RBLSIARVNJXYSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(F)(F)F |
synonyms |
Trifluoroacetic acid 2,6-dimethylphenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)
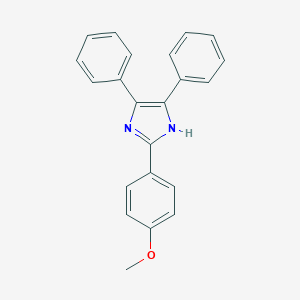

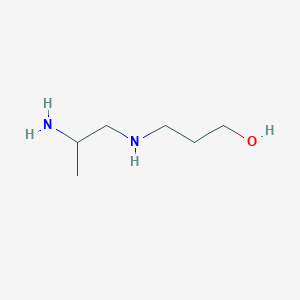

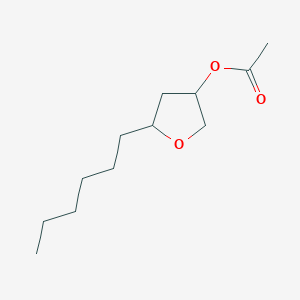
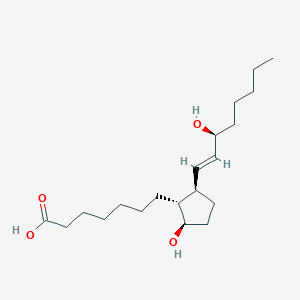
![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)
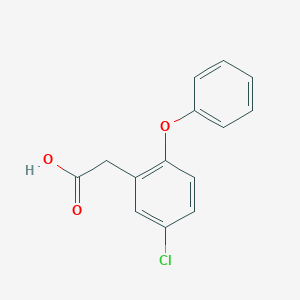
![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)

